molecular formula C4H5N3O3 B13098924 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one

Cat. No.: B13098924
M. Wt: 143.10 g/mol
InChI Key: IUERSPKKRZJKJL-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of malononitrile with urea in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dihydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxypyrimidine
  • 2-Amino-5-hydroxypyrimidine
  • 2-Amino-6-hydroxypyrimidine

Uniqueness

2-Amino-5,6-dihydroxypyrimidin-4(1H)-one is unique due to the presence of two hydroxyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications .

Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

2-amino-4,5-dihydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C4H5N3O3/c5-4-6-2(9)1(8)3(10)7-4/h8H,(H4,5,6,7,9,10)

InChI Key

IUERSPKKRZJKJL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)O

Origin of Product

United States

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